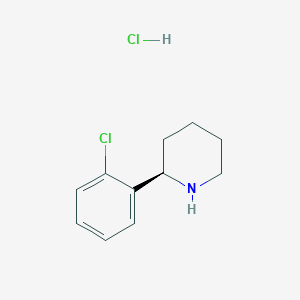
(R)-2-(2-Chlorophenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(2-Chlorophenyl)piperidine hydrochloride (also known as R-2-CPP-HCl) is an organic compound belonging to the class of piperidines. It is a white to off-white crystalline solid that is soluble in water and ethanol. R-2-CPP-HCl is a powerful agonist of the serotonin 5-HT2A receptor, making it a valuable tool for research into the biochemical and physiological effects of serotonin in the body. It is also used in laboratory experiments to study the effects of serotonin on various physiological systems.
Aplicaciones Científicas De Investigación
R-2-CPP-HCl is widely used in scientific research as an agonist of the serotonin 5-HT2A receptor. It is used to study the biochemical and physiological effects of serotonin in the body, as well as its role in various neurological and psychiatric disorders. It is also used in laboratory experiments to study the effects of serotonin on various physiological systems.
Mecanismo De Acción
R-2-CPP-HCl binds to the serotonin 5-HT2A receptor, activating it and causing it to release serotonin. This causes a cascade of biochemical and physiological effects, depending on the specific receptor and its location in the body. For example, activation of the 5-HT2A receptor in the brain can lead to increased alertness, improved memory, and improved mood.
Biochemical and Physiological Effects
R-2-CPP-HCl has a variety of biochemical and physiological effects. Activation of the 5-HT2A receptor can lead to increased alertness, improved memory, and improved mood. It can also cause changes in appetite, sleep, and sexual behavior. In addition, activation of the 5-HT2A receptor can lead to increased production of neurotransmitters such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
R-2-CPP-HCl has several advantages for laboratory experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it a powerful tool for studying the biochemical and physiological effects of serotonin. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, R-2-CPP-HCl also has some limitations. It can be difficult to store, since it is sensitive to light and moisture. In addition, there is a potential for toxicity, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for research using R-2-CPP-HCl. One potential direction is to study the effects of serotonin on various neurological and psychiatric disorders. Another potential direction is to study the effects of serotonin on various physiological systems, such as the cardiovascular system. Additionally, there is potential to study the effects of R-2-CPP-HCl on drug metabolism and drug transport. Finally, there is potential to study the effects of R-2-CPP-HCl on the development and progression of various diseases, such as cancer and Alzheimer’s disease.
Métodos De Síntesis
R-2-CPP-HCl is synthesized through a two-step process. The first step involves the reaction of 2-chlorophenylpiperidine with phosphorous oxychloride, resulting in the formation of 2-(2-chlorophenyl)piperidin-4-yloxychloride. This intermediate can then be hydrolyzed with hydrochloric acid to form the final product, (R)-2-(2-chlorophenyl)piperidine hydrochloride.
Propiedades
IUPAC Name |
(2R)-2-(2-chlorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCRQHGUYZXTL-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Chlorophenyl)piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)











